molecular formula C11H20N2O2 B1339332 Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 207405-62-7

Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B1339332
M. Wt: 212.29 g/mol
InChI Key: HGLKMYOTFGKEDG-UHFFFAOYSA-N
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Description

The tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a compound that belongs to a class of bicyclic amino acid esters. These compounds are of significant interest due to their potential as intermediates in the synthesis of various novel compounds, particularly those that can serve as alternatives to piperidine ring systems, which are prevalent in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, an efficient and scalable synthetic route to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been developed, which provides a convenient entry point to novel compounds by allowing for selective derivation on the azetidine and cyclobutane rings . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, with methods to obtain either pure cis or trans acid, and optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Moreover, a stereoselective and scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, has been described, with a key cyclopropanation step controlled by the functional group at C-α .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized by 1H NMR spectroscopy and high-resolution mass spectrometry. Its structure was further confirmed via single crystal X-ray diffraction analysis, revealing a monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include lactonization reactions, cyclopropanation, and epimerization/hydrolysis steps. For instance, the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involved an epimerization/hydrolysis of the undesired diastereoisomer, which was a key step in avoiding tedious purification and was scaled up to produce kilogram amounts .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The crystallographic analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, for example, provided insights into its density and crystal system, which are important for understanding its reactivity and potential applications . The synthesis routes developed for these compounds also highlight their stability and the possibility of obtaining them in high purity, which is crucial for their use as intermediates in further chemical transformations.

Scientific Research Applications

Synthesis and Molecular Structure

The compound tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has been synthesized and studied for its molecular structure and properties. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and determined its structure using X-ray diffraction, revealing a monoclinic space group and a unique bicyclo[2.2.2]octane structure with a 1:1 ratio of diastereomers in the crystal. A similar chiral cyclic amino acid ester was also synthesized and characterized, confirming its structure through single crystal X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Tsuge et al., 2014).

Synthetic Methods and Applications

Significant advancements have been made in the synthesis of tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives and their applications. Maton et al. (2010) described an efficient and scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a process optimized for large-scale production (Maton, Stazi, Manzo et al., 2010). Carroll et al. (2001) developed a convenient synthesis for 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, a precursor for epibatidine analogues, demonstrating its binding affinity to alpha(4)beta(2) nicotinic acetylcholine receptors and antinociceptive properties (Carroll, Liang, Navarro et al., 2001). Additionally, Pandey, Dey, and Fernandes (2013) reported a scalable approach for the synthesis of enantiomerically pure cis-1,2-cyclohexanediamines and exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines, utilizing tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate as a starting material (Pandey, Dey, Fernandes, 2013).

Safety And Hazards

The safety information for this compound includes several hazard statements . It is classified under GHS05 and GHS07, indicating that it can cause skin corrosion/irritation and serious eye damage/eye irritation . The signal word for this compound is "Danger" .

properties

IUPAC Name

tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLKMYOTFGKEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572746
Record name tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS RN

207405-62-7
Record name tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
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